3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
This compound is a highly potent and selective ERK5 inhibitor identified by high-throughput screening and subsequent structure-based optimization . ERK5 is a key integrator of cellular signal transduction, and it has been shown to play a role in various cellular processes such as proliferation, differentiation, apoptosis, and cell survival .
Scientific Research Applications
Antiviral and Antitumor Activity
A study explored the synthesis of various compounds including pyrido[4,3-d]pyrimidines for potential antiviral and antitumor activities. Among these, certain compounds demonstrated activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1). Moreover, a broad spectrum of antitumor activity was observed in some of the synthesized compounds, suggesting potential applications in cancer treatment (El-Subbagh et al., 2000).
Antitumor Agents
Another study focused on synthesizing polymethoxylated fused pyridine ring systems, including pyrido[4,3-d]pyrimidines, to evaluate their antitumor activities. The results revealed that these compounds exhibited a broad spectrum of antitumor activity against various cancer cell lines, highlighting their potential as antitumor agents (Rostom et al., 2009).
Synthesis of Novel Pyrimidines
A research focused on the efficient synthesis of novel 5,7-diarylpyrido[4,3-d]pyrimidines. These compounds have potential applications in various fields of medicinal chemistry, indicating a wide range of possible therapeutic uses (Vijayakumar et al., 2014).
Metabolism and Pharmacokinetics
Studies on the metabolism, excretion, and pharmacokinetics of compounds with pyrimidine structures, similar to the compound , provide insights into their behavior in biological systems. This information is crucial for understanding how these compounds could be utilized in therapeutic contexts (Sharma et al., 2012).
Anticancer Activities
Research on the anti-cancer activities of pyrimidine derivatives, including the pyrido[4,3-d]pyrimidine structure, found significant activity against various human tumor cell lines. This highlights the potential of these compounds in developing new cancer therapies (Singh & Paul, 2006).
Mechanism of Action
- ERK5 is a serine/threonine kinase that plays a crucial role in cellular signal transduction. It integrates various extracellular signals and regulates downstream processes such as proliferation, differentiation, apoptosis, and cell survival .
- However, interestingly, despite inhibiting ERK5, BAY-885 does not exhibit significant antiproliferative effects in various cell models. This discrepancy highlights the complexity of ERK5 signaling and the need for further investigation .
- BAY-885 disrupts this pathway by inhibiting ERK5, affecting downstream gene expression and cellular processes .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Properties
IUPAC Name |
3-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-14(2)29-18-6-5-15(12-23-18)20(27)25-10-7-16(8-11-25)26-13-24-19-17(21(26)28)4-3-9-22-19/h3-6,9,12-14,16H,7-8,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYCBUIUOMWDRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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